molecular formula C19H20N6O3S B12138969 4-{2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide

4-{2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide

Cat. No.: B12138969
M. Wt: 412.5 g/mol
InChI Key: PCGPYNQKXZTZER-UHFFFAOYSA-N
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Description

4-{2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(3-ethoxyphenyl)-1,2,4-triazole-3-thiol with 4-aminobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of alkylated triazole derivatives.

Scientific Research Applications

4-{2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to proteins or nucleic acids, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide
  • 4-{2-[4-Amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide

Uniqueness

4-{2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20N6O3S

Molecular Weight

412.5 g/mol

IUPAC Name

4-[[2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C19H20N6O3S/c1-2-28-15-5-3-4-13(10-15)18-23-24-19(25(18)21)29-11-16(26)22-14-8-6-12(7-9-14)17(20)27/h3-10H,2,11,21H2,1H3,(H2,20,27)(H,22,26)

InChI Key

PCGPYNQKXZTZER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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